
Butylmercuri acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylmercuri acetate is an organic mercury compound with the chemical formula C6H12HgO2. It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethers and alcohols but insoluble in water . This compound is primarily used in organic synthesis reactions and has various applications in scientific research and industry.
Vorbereitungsmethoden
Butylmercuri acetate can be synthesized through the reaction of butyl alcohol with mercuric acetate. The reaction typically involves heating butyl alcohol with mercuric acetate in the presence of an acid catalyst. The reaction conditions must be carefully controlled to ensure the formation of this compound and to prevent the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Butylmercuri acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form butylmercuri oxide.
Reduction: It can be reduced to form butyl alcohol and mercuric acetate.
Substitution: It can undergo substitution reactions where the butyl group is replaced by other functional groups.
Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Butylmercuri acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the synthesis of acrylates.
Biology: It is used in biochemical studies to investigate the effects of mercury compounds on biological systems.
Medicine: It has been studied for its potential use in medical treatments, although its toxicity limits its applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of butylmercuri acetate involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects, making it important to handle this compound with care .
Vergleich Mit ähnlichen Verbindungen
Butylmercuri acetate can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties due to the presence of mercury, this compound is unique in its specific applications in organic synthesis and industrial processes. Other similar compounds include:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in some medical applications, such as vaccines.
Phenylmercury: Used as a preservative and antifungal agent.
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.
Eigenschaften
CAS-Nummer |
5131-56-6 |
|---|---|
Molekularformel |
C6H12HgO2 |
Molekulargewicht |
316.75 g/mol |
IUPAC-Name |
acetyloxy(butyl)mercury |
InChI |
InChI=1S/C4H9.C2H4O2.Hg/c1-3-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
JICUGUCTXBWHFI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Hg]OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
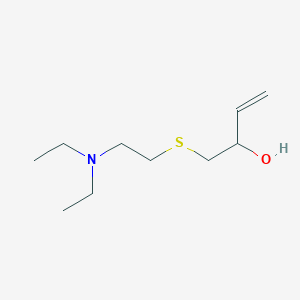
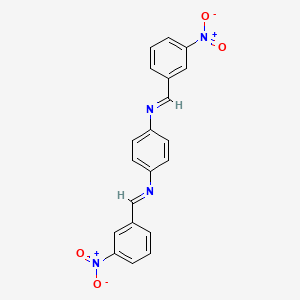


![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
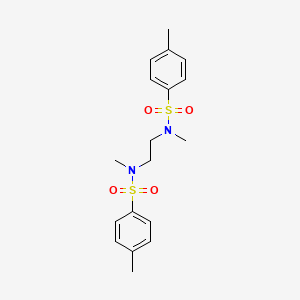
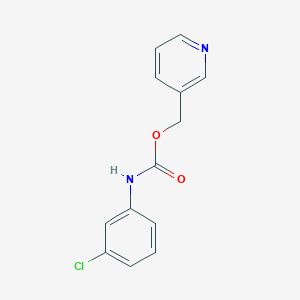
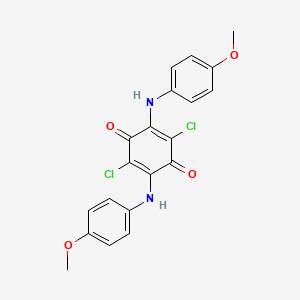

![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
